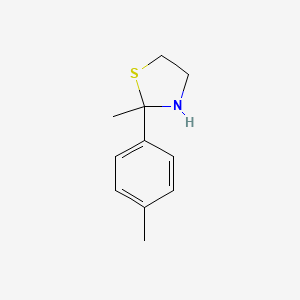
2-(p-Tolyl)-2-methylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Tolyl)-2-methylthiazolidine is an organic compound belonging to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms The presence of the p-tolyl group (a benzene ring substituted with a methyl group) and a methyl group on the thiazolidine ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-2-methylthiazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of p-tolyl isothiocyanate with 2-amino-2-methylpropanol under mild conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Tolyl)-2-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2-(p-Tolyl)-2-methylthiazolidine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(p-Tolyl)-2-methylthiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(p-Tolyl)-2-methylthiazolidine-4-one: A derivative with a carbonyl group at the 4-position.
This compound-5-carboxylic acid: A derivative with a carboxylic acid group at the 5-position.
This compound-4-thione: A derivative with a thione group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
773-55-7 |
|---|---|
Formule moléculaire |
C11H15NS |
Poids moléculaire |
193.31 g/mol |
Nom IUPAC |
2-methyl-2-(4-methylphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NS/c1-9-3-5-10(6-4-9)11(2)12-7-8-13-11/h3-6,12H,7-8H2,1-2H3 |
Clé InChI |
GFMLJKIPRVCWSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(NCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


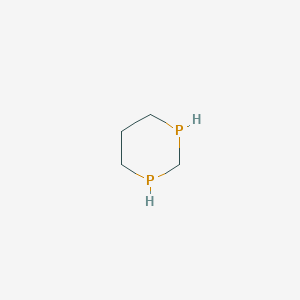
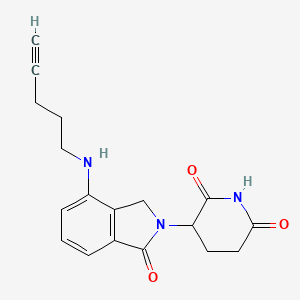
![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)

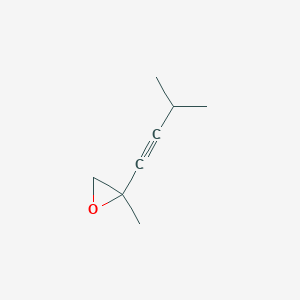

![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)

![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
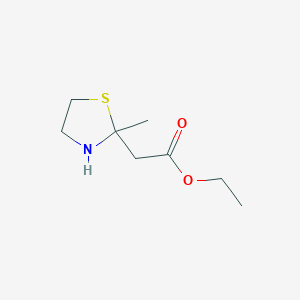
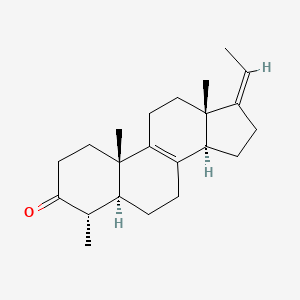
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
